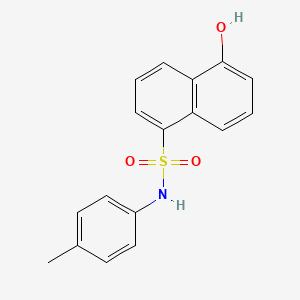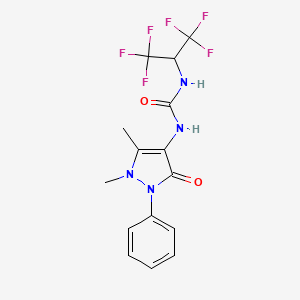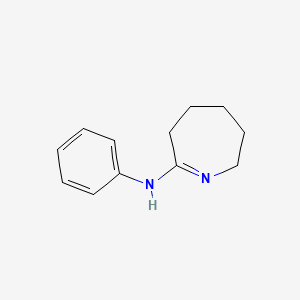
5-hydroxy-N-(4-methylphenyl)naphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-hydroxy-N-(4-methylphenyl)naphthalene-1-sulfonamide is an organic compound belonging to the class of naphthalene sulfonamides These compounds are characterized by the presence of a naphthalene ring system substituted with a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-N-(4-methylphenyl)naphthalene-1-sulfonamide typically involves the sulfonation of naphthalene followed by the introduction of the hydroxy and methylphenyl groups. One common method involves the following steps:
Sulfonation: Naphthalene is treated with fuming sulfuric acid to introduce the sulfonic acid group.
Nitration: The sulfonated naphthalene is then nitrated using a mixture of nitric and sulfuric acids.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder.
Substitution: The amino group is then substituted with a hydroxy group and a methylphenyl group through a series of reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
5-hydroxy-N-(4-methylphenyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Iron powder or catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of a naphthoquinone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
5-hydroxy-N-(4-methylphenyl)naphthalene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 5-hydroxy-N-(4-methylphenyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. Additionally, the hydroxy and methylphenyl groups can enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-hydroxynaphthalene-1-sulfonamide: Lacks the methylphenyl group but shares similar structural features.
N-(4-methylphenyl)naphthalene-1-sulfonamide: Lacks the hydroxy group but retains the sulfonamide and methylphenyl groups.
Uniqueness
5-hydroxy-N-(4-methylphenyl)naphthalene-1-sulfonamide is unique due to the presence of both the hydroxy and methylphenyl groups, which can confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C17H15NO3S |
|---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
5-hydroxy-N-(4-methylphenyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C17H15NO3S/c1-12-8-10-13(11-9-12)18-22(20,21)17-7-3-4-14-15(17)5-2-6-16(14)19/h2-11,18-19H,1H3 |
InChI-Schlüssel |
DWKIRPXJXGHLCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylate](/img/structure/B12469540.png)

![2-[[6-Amino-2-(4-chloroanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B12469548.png)
![N-[3-(3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl)-4-fluorophenyl]-5-fluoropyridine-2-carboxamide](/img/structure/B12469553.png)
![2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B12469556.png)
![3-({4,5-Dihydroxy-6-methyl-3-[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl}oxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one](/img/structure/B12469558.png)

![2-Oxo-2-{4-[(thiophen-2-ylcarbonyl)oxy]phenyl}ethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12469581.png)
![[({N'-[(E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine](/img/structure/B12469584.png)
![3-{[(3-Chlorophenyl)amino]methyl}-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B12469585.png)
![1-oxo-1-phenylpropan-2-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12469610.png)
![1,1'-Bis[1-hydroxy-3-(1-hydroxycyclopentyl)-1-phenylprop-2-yn-1-yl]ferrocene](/img/structure/B12469612.png)

![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-3-carboxamide](/img/structure/B12469627.png)
